molecular formula C21H34N2O2S2 B12744444 2-Furanmethanamine, 5,5'-(1,5-pentanediylbis(thiomethylene))bis(N,N-dimethyl- CAS No. 138878-45-2

2-Furanmethanamine, 5,5'-(1,5-pentanediylbis(thiomethylene))bis(N,N-dimethyl-

Cat. No.: B12744444
CAS No.: 138878-45-2
M. Wt: 410.6 g/mol
InChI Key: DCTRPSAPKPORBP-UHFFFAOYSA-N
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Description

2-Furanmethanamine, 5,5’-(1,5-pentanediylbis(thiomethylene))bis(N,N-dimethyl-) is a complex organic compound with the molecular formula C21H34N2O2S2 and a molecular weight of 410.69 . This compound is characterized by the presence of furan, amine, and thiomethylene groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furanmethanamine, 5,5’-(1,5-pentanediylbis(thiomethylene))bis(N,N-dimethyl-) typically involves the reaction of furan derivatives with amine and thiomethylene compounds. One common method includes the use of 2-furanmethanamine as a starting material, which is then reacted with 1,5-pentanediylbis(thiomethylene) and N,N-dimethylamine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Furanmethanamine, 5,5’-(1,5-pentanediylbis(thiomethylene))bis(N,N-dimethyl-) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiomethylene groups to thiols.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted amines and derivatives.

Scientific Research Applications

2-Furanmethanamine, 5,5’-(1,5-pentanediylbis(thiomethylene))bis(N,N-dimethyl-) has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Furanmethanamine, 5,5’-(1,5-pentanediylbis(thiomethylene))bis(N,N-dimethyl-) involves its interaction with molecular targets such as enzymes and receptors. The compound’s thiomethylene and amine groups allow it to form covalent bonds with target molecules, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Furanmethanamine, 5,5’-(1,8-octanediylbis(thiomethylene))bis(N,N-dimethyl-)
  • 2-Furanmethanamine, 5,5’-(1,3-propanediylbis(thiomethylene))bis(N,N-dimethyl-)

Uniqueness

Compared to similar compounds, 2-Furanmethanamine, 5,5’-(1,5-pentanediylbis(thiomethylene))bis(N,N-dimethyl-) has a unique pentanediyl linker, which may influence its chemical reactivity and biological activity. This structural difference can result in distinct properties and applications .

Properties

CAS No.

138878-45-2

Molecular Formula

C21H34N2O2S2

Molecular Weight

410.6 g/mol

IUPAC Name

1-[5-[5-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]pentylsulfanylmethyl]furan-2-yl]-N,N-dimethylmethanamine

InChI

InChI=1S/C21H34N2O2S2/c1-22(2)14-18-8-10-20(24-18)16-26-12-6-5-7-13-27-17-21-11-9-19(25-21)15-23(3)4/h8-11H,5-7,12-17H2,1-4H3

InChI Key

DCTRPSAPKPORBP-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC=C(O1)CSCCCCCSCC2=CC=C(O2)CN(C)C

Origin of Product

United States

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